

Application Note: HPLC-MS Analysis of 1-O-Galloyl-2-O-cinnamoyl-glucose

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Compound of Interest

Compound Name: 1-O-Galloyl-2-O-cinnamoyl-glucose

Cat. No.: B6595901

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantification of **1-O-Galloyl-2-O-cinnamoyl-glucose** using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Introduction

1-O-Galloyl-2-O-cinnamoyl-glucose is a natural phenolic compound with the chemical formula $C_{22}H_{22}O_{11}$ and a molecular weight of 462.40 g/mol .^{[1][2][3]} It has been identified in plant species such as *Rheum palmatum* L.^{[2][4]} The analysis and quantification of such compounds are crucial for various fields, including natural product chemistry, pharmacology, and drug development, to understand their pharmacokinetic and pharmacodynamic properties. This application note describes a robust HPLC-MS method for the analysis of **1-O-Galloyl-2-O-cinnamoyl-glucose**.

Experimental Protocols

A detailed methodology for the HPLC-MS analysis is provided below.

2.1. Sample Preparation

For analysis of **1-O-Galloyl-2-O-cinnamoyl-glucose** from a plant matrix, a standard solid-liquid extraction should be performed.

- Extraction: Weigh 1.0 g of the dried and powdered plant material. Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes at room temperature.
- Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes.
- Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
- Dilution: Dilute the sample with the initial mobile phase if necessary to fall within the calibration range.

2.2. HPLC-MS Instrumentation and Conditions

The analysis is performed on an HPLC system coupled to a mass spectrometer.

- HPLC System: Agilent 1260 Infinity II LC System or equivalent.
- Mass Spectrometer: Agilent 6545 Q-TOF LC/MS or equivalent.
- Column: Phenomenex Luna C18(2) 100 Å, 150 x 2.0 mm, 3 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution:
 - 0-5 min: 5% B
 - 5-25 min: 5-95% B
 - 25-30 min: 95% B
 - 30.1-35 min: 5% B (re-equilibration)
- Flow Rate: 0.3 mL/min.

- Column Temperature: 30 °C.
- Injection Volume: 5 µL.

2.3. Mass Spectrometry Parameters

- Ionization Source: Electrospray Ionization (ESI).
- Polarity: Negative.
- Gas Temperature: 325 °C.
- Drying Gas Flow: 8 L/min.
- Nebulizer Pressure: 35 psig.
- Sheath Gas Temperature: 350 °C.
- Sheath Gas Flow: 11 L/min.
- Capillary Voltage: 3500 V.
- Fragmentor Voltage: 120 V.
- Skimmer Voltage: 65 V.
- Mass Range: m/z 100-1000.
- Acquisition Mode: MS and MS/MS.
- Collision Energy (for MS/MS): 10, 20, 40 eV.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC-MS analysis of **1-O-Galloyl-2-O-cinnamoyl-glucose**.

Parameter	Expected Value
Compound Name	1-O-Galloyl-2-O-cinnamoyl-glucose
Molecular Formula	C ₂₂ H ₂₂ O ₁₁
Molecular Weight	462.40
[M-H] ⁻ (m/z)	461.1088
Expected Retention Time (min)	~15-20
Major MS/MS Fragment Ions (m/z)	311.06 (Loss of Cinnamoyl), 169.01 (Gallic acid), 147.04 (Cinnamic acid), 161.04 (Dehydrated glucose)

Visualization of Experimental Workflow and Fragmentation

4.1. Experimental Workflow

The diagram below illustrates the general workflow for the HPLC-MS analysis of **1-O-Galloyl-2-O-cinnamoyl-glucose**.

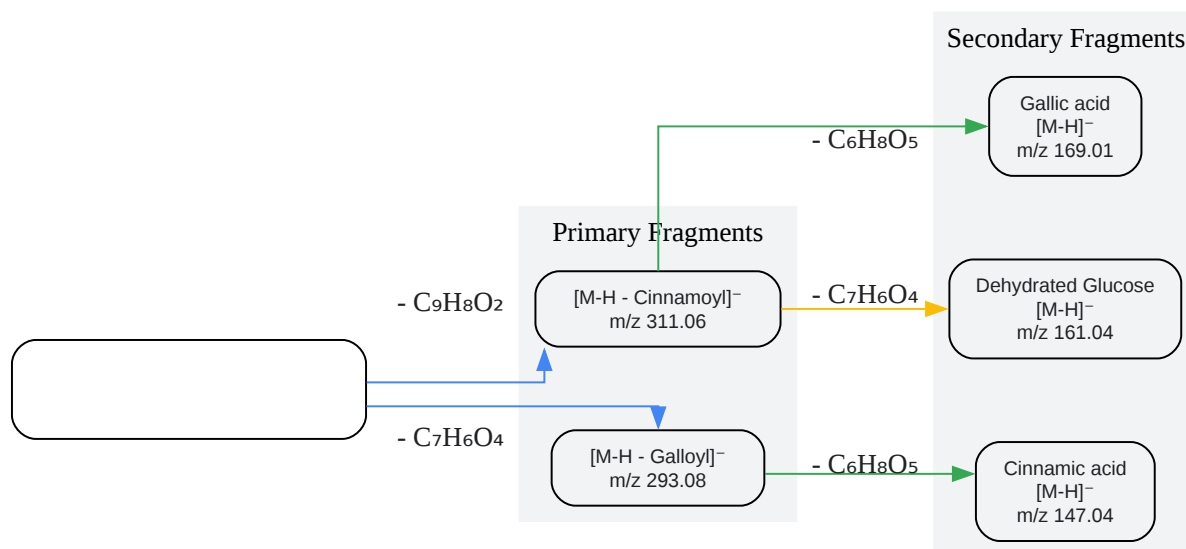


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Caption: HPLC-MS analysis workflow.

4.2. Proposed MS/MS Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway for the [M-H]⁻ ion of **1-O-Galloyl-2-O-cinnamoyl-glucose** in negative ion mode.



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Caption: Proposed MS/MS fragmentation.

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- To cite this document: BenchChem. [Application Note: HPLC-MS Analysis of 1-O-Galloyl-2-O-cinnamoyl-glucose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6595901#hplc-ms-analysis-of-1-o-galloyl-2-o-cinnamoyl-glucose]

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